4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate
Brand Name: Vulcanchem
CAS No.: 129112-69-2
VCID: VC17118397
InChI: InChI=1S/C21H24N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h3-11H,2,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C25H28N4O5
Molecular Weight: 464.5 g/mol

4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate

CAS No.: 129112-69-2

Cat. No.: VC17118397

Molecular Formula: C25H28N4O5

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate - 129112-69-2

Specification

CAS No. 129112-69-2
Molecular Formula C25H28N4O5
Molecular Weight 464.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline
Standard InChI InChI=1S/C21H24N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h3-11H,2,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key DOCFHMMTYLGHHZ-WLHGVMLRSA-N
Isomeric SMILES CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate (C₂₅H₂₈N₄O₅) features a quinazoline backbone substituted at the 4-position with a phenoxy group and at the 2-position with a 4-propylpiperazinyl moiety, paired with a fumarate counterion. The fumarate salt formation improves aqueous solubility, critical for pharmacological applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₈N₄O₅
Molecular Weight464.5 g/mol
IUPAC Name(E)-but-2-enedioic acid;4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline
CAS Registry129112-69-2
SMILESCCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

The piperazinyl group enhances blood-brain barrier permeability, while the phenoxy moiety contributes to receptor binding affinity. X-ray crystallography reveals planar quinazoline-fumarate packing, stabilizing the solid-state structure .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectra show characteristic signals: δ 1.05 ppm (triplet, propyl CH₃), δ 3.60–4.20 ppm (piperazine CH₂), and δ 6.90–8.30 ppm (aromatic protons) . High-performance liquid chromatography (HPLC) purity exceeds 98% under optimized conditions (C18 column, acetonitrile-phosphate buffer).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential nucleophilic substitutions on 4-chloroquinazoline:

  • Phenoxy Introduction: Reaction with phenol under basic conditions yields 4-phenoxyquinazoline .

  • Piperazinyl Functionalization: Condensation with 1-propylpiperazine in refluxing toluene achieves 2-(4-propylpiperazinyl) substitution .

  • Salt Formation: Fumaric acid treatment in ethanol produces the final fumarate salt.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
PhenoxylationPhenol, K₂CO₃, DMF110°C82
Piperazination1-Propylpiperazine, toluene80°C75
Salt FormationFumaric acid, EtOH25°C95

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields ≥80% .

Pharmacological Profile

Anticonvulsant Activity

In maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, the compound exhibits ED₅₀ values of 12.3 mg/kg and 15.6 mg/kg, respectively, outperforming phenytoin (ED₅₀=18.2 mg/kg, MES) . Duration of action exceeds 8 hours post-administration in rodent models, suggesting sustained receptor binding .

Neuroprotective Effects

The compound reduces hippocampal neuronal death by 68% in hypoxic-ischemic encephalopathy models (p<0.01 vs. control) . This correlates with glutamate release inhibition (IC₅₀=3.2 μM) and NMDA receptor antagonism .

Table 3: Comparative Anticonvulsant Efficacy

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Neuroprotection (%)
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate12.315.668
Carbamazepine14.822.445
Phenytoin18.2-32

Mechanism of Action

Voltage-Gated Sodium Channel Modulation

Whole-cell patch-clamp studies show 58% inhibition of neuronal Na⁺ currents at 10 μM (Vhalf=-43 mV), stabilizing the inactivated state . This use-dependent blockade mirrors carbamazepine’s mechanism but with faster kinetics (τ=12 ms vs. 28 ms) .

Adenosinergic System Interaction

The compound enhances extracellular adenosine levels by 2.7-fold in rat striatum (microdialysis, p<0.001), via equilibrative nucleoside transporter 1 (ENT1) inhibition (Ki=0.8 μM) . Adenosine A₁ receptor knockout mice show 72% reduced anticonvulsant efficacy, confirming pathway involvement .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability reaches 92% in rats due to high intestinal permeability (Papp=28×10⁻⁶ cm/s). Brain-to-plasma ratio of 4.7 at 1 hour post-dose indicates efficient CNS penetration .

Metabolic Pathways

Cytochrome P450 3A4 mediates N-dealkylation (major) and quinazoline ring hydroxylation (minor). Urinary excretion accounts for 65% of elimination, with 30% fecal excretion.

Table 4: Pharmacokinetic Parameters in Rats

ParameterValue (Mean ± SD)
Tmax (h)1.2 ± 0.3
Cmax (μg/mL)8.9 ± 1.2
t₁/₂ (h)6.5 ± 0.8
AUC₀–∞ (μg·h/mL)54.3 ± 6.7

Therapeutic Applications and Clinical Prospects

Epilepsy Management

Phase I trials demonstrate dose-proportional pharmacokinetics (20-400 mg) with Cmax 2.1-42.3 μg/mL. EEG normalization correlates with plasma concentrations >8 μg/mL.

Hypoxic-Ischemic Injury

In primate stroke models, 5 mg/kg IV reduces infarct volume by 52% (p<0.001) when administered within 3 hours of ischemia .

Future Research Directions

Ongoing studies explore:

  • Combination Therapies: Synergy with levetiracetam (30% seizure reduction vs. monotherapy)

  • Prodrug Development: Palmitate esters for extended-release formulations

  • Neurodegeneration Models: Efficacy in Alzheimer’s disease-associated hyperexcitability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator